
T-1-Doca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-1-Doca is a novel derivative of theobromine, designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Doca begins with the natural alkaloid theobromine. Theobromine undergoes a series of chemical reactions to form the di-ortho-chloro acetamide derivative, this compound. The specific synthetic route involves:
Chlorination: Theobromine is chlorinated to introduce chlorine atoms at the ortho positions.
Acetamidation: The chlorinated theobromine is then reacted with acetamide to form the di-ortho-chloro acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and acetamidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
T-1-Doca undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and applications.
Scientific Research Applications
T-1-Doca has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the effects of structural modifications on EGFR inhibition.
Biology: It serves as a tool for investigating the molecular mechanisms of apoptosis and EGFR signaling pathways.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents
Mechanism of Action
T-1-Doca exerts its effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). The compound binds to both wild-type and mutant forms of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets involved include the EGFR itself and downstream effectors such as BAX, Caspase 3, and Caspase 9 .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Gefitinib: A similar compound that targets EGFR and is used in non-small cell lung cancer treatment.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity against EGFR family members.
Uniqueness of T-1-Doca
This compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for both wild-type and mutant forms of EGFR. This makes it a promising candidate for overcoming resistance to other EGFR inhibitors and providing a more effective treatment option for certain types of cancer .
Properties
Molecular Formula |
C15H13Cl2N5O3 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-7-18-13-12(20)14(24)22(15(25)21(13)2)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) |
InChI Key |
ZMAWEIFROZCBJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


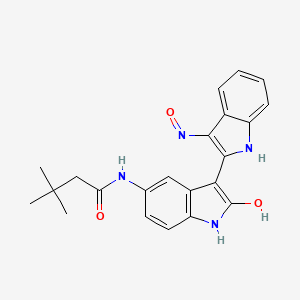
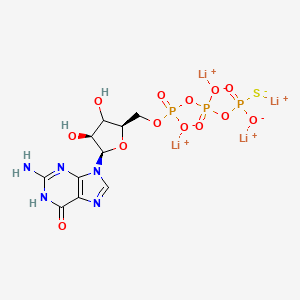
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
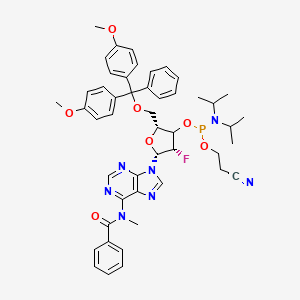
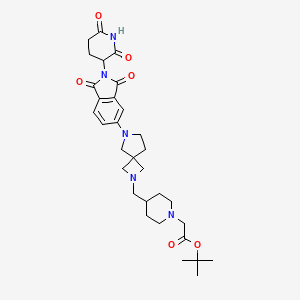
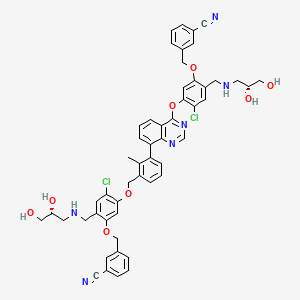
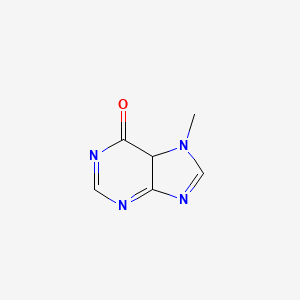
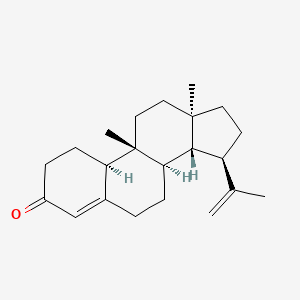

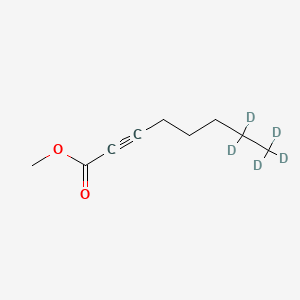
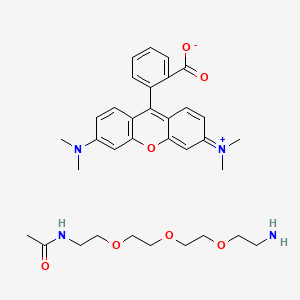
![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)

